molecular formula C15H10N2O B571714 3-(p-Tolyloxy)phthalonitrile CAS No. 116965-13-0

3-(p-Tolyloxy)phthalonitrile

Cat. No.: B571714
CAS No.: 116965-13-0
M. Wt: 234.258
InChI Key: XJERBWBJRZDWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(p-Tolyloxy)phthalonitrile is an organic compound with the molecular formula C15H10N2O. It is a derivative of phthalonitrile, where a p-tolyloxy group is attached to the third position of the phthalonitrile ring. This compound is known for its applications in the synthesis of high-performance polymers and resins, particularly phthalonitrile resins, which are valued for their thermal stability and mechanical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyloxy)phthalonitrile typically involves the nucleophilic aromatic substitution reaction of 3-nitrophthalonitrile with p-cresol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-(p-Tolyloxy)phthalonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as potassium carbonate and solvents like dimethylformamide are commonly used.

    Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phthalonitrile derivatives.

Scientific Research Applications

3-(p-Tolyloxy)phthalonitrile has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of phthalonitrile resins, which are known for their high thermal stability and mechanical strength.

    Biology and Medicine:

    Industry: The compound is used in the production of high-performance materials, such as coatings, adhesives, and composites, due to its excellent thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 3-(p-Tolyloxy)phthalonitrile primarily involves its reactivity towards nucleophiles. The nitrile groups in the compound can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can further react to form stable products, contributing to the compound’s utility in polymer synthesis.

Comparison with Similar Compounds

  • 3-(4-Methylphenoxy)phthalonitrile
  • 4-(4-Aminophenoxy)phthalonitrile
  • 4,4’-(1,3-Phenylenebis(oxy))diphthalonitrile

Uniqueness: 3-(p-Tolyloxy)phthalonitrile is unique due to the presence of the p-tolyloxy group, which imparts specific reactivity and properties to the compound. This makes it particularly suitable for the synthesis of high-performance phthalonitrile resins, which are not easily achievable with other similar compounds.

Properties

IUPAC Name

3-(4-methylphenoxy)benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-11-5-7-13(8-6-11)18-15-4-2-3-12(9-16)14(15)10-17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJERBWBJRZDWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652130
Record name 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116965-13-0
Record name 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.